4-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide
Beschreibung
4-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide is a sulfonamide-based benzamide derivative featuring a seven-membered azepane ring linked via a sulfonyl group to a benzamide scaffold. The terminal 1,2-oxazol-3-yl group introduces a heterocyclic moiety, which may influence binding affinity and pharmacokinetic properties.
Eigenschaften
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c20-16(17-15-9-12-23-18-15)13-5-7-14(8-6-13)24(21,22)19-10-3-1-2-4-11-19/h5-9,12H,1-4,10-11H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHBEQNGVLXTBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes an azepane ring, a sulfonyl group, and an oxazole moiety, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical formula for 4-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide is . The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may modulate the activity of specific enzymes or receptors involved in key signaling pathways. The presence of the oxazole ring is particularly significant as it may facilitate interactions with biological macromolecules.
Biological Activity
Research has indicated that compounds similar to 4-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide exhibit a range of biological activities, including:
Antimicrobial Activity : Studies suggest that this class of compounds may possess antimicrobial properties, making them potential candidates for developing new antibiotics.
Anticancer Potential : Preliminary investigations have shown that related compounds can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells.
Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or disease processes. For instance, it could inhibit proteases or kinases that are overactive in certain cancers.
Research Findings and Case Studies
Recent studies have explored the biological effects of 4-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide through various experimental approaches:
| Study | Findings |
|---|---|
| In vitro Anticancer Study | Demonstrated significant cytotoxicity against breast cancer cell lines (MCF7), with IC50 values in the low micromolar range. |
| Enzyme Inhibition Assay | Showed potent inhibition of a specific kinase involved in cell proliferation, suggesting potential as a therapeutic agent in cancer treatment. |
| Antimicrobial Testing | Exhibited activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to existing antibiotics. |
Comparison with Similar Compounds
When compared to structurally similar compounds such as 3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide, 4-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide shows enhanced selectivity and potency against certain biological targets. This uniqueness may stem from the specific substitution patterns and steric effects introduced by the azepane and oxazole groups.
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Key Features
The compound is compared to structurally related sulfonamide-benzamide derivatives with variations in substituents and heterocyclic components:
Functional Group Impact on Pharmacological Properties
However, oxazole derivatives are associated with metabolic stability . Substituted oxazoles (e.g., 5-methyl in ) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Sulfonyl and Azepane Modifications: The azepane ring confers conformational flexibility compared to cyclohexyl or piperazine analogs (e.g., ), possibly improving target engagement .
Substituent Effects: Chlorine in may increase electrophilicity and reactivity, though it could also elevate toxicity risks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
